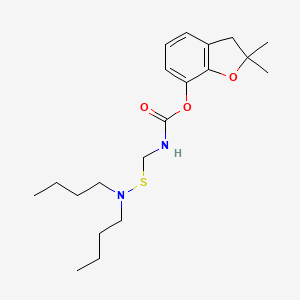
Carbosulfan
Cat. No. B8767035
M. Wt: 380.5 g/mol
InChI Key: FABFUHUAVHHSSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04329293
Procedure details


A flask was charged with 30.2 g of a 50% solution of dibutylaminosulfenyl chloride (0.077 mole) in hexane and 15.8 g of 98% 2,3-dihydro-2,2-dimethyl-7-benzofuranyl methylcarbamate (0.07 mole) was added. Triethylamine (7.8 g, 0.077 mole) was added to the mixture with agitation over a period of seven minutes. A temperature rise from 24.5° to 26° C. was observed. A portion (1.9 g, 0.0115 mole) of the triethylamine/sulfur dioxide catalyst prepared in Example 3 was added dropwise. The temperature gradually rose to 30° C., and was raised further by external heating to 35° C. for a total reaction time of 100 minutes from the beginning of triethylamine addition. Twenty minutes later the mixture was cooled to 11° C. and 31 ml of water was added and mixed. The mixture was filtered to remove a small amount of solid, separated, and the organic layer was concentrated to yield 26.64 g of 90% (hplc) 2,3-dihydro-2,2-dimethyl-7-benzofuranyl (dibutylaminothio)methylcarbamate (a 90% chemical yield based on the starting carbamate).
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One


Quantity
15.8 g
Type
reactant
Reaction Step One





Name
triethylamine sulfur dioxide
Quantity
1.9 g
Type
catalyst
Reaction Step Five

Identifiers


|
REACTION_CXSMILES
|
[CH2:1]([N:5]([CH2:8][CH2:9][CH2:10][CH3:11])[S:6]Cl)[CH2:2][CH2:3][CH3:4].[CH3:12][NH:13][C:14](=[O:27])[O:15][C:16]1[C:24]2[O:23][C:22]([CH3:26])([CH3:25])[CH2:21][C:20]=2[CH:19]=[CH:18][CH:17]=1.C(N(CC)CC)C.O>CCCCCC.C(N(CC)CC)C.S(=O)=O>[CH2:1]([N:5]([CH2:8][CH2:9][CH2:10][CH3:11])[S:6][CH2:12][NH:13][C:14](=[O:27])[O:15][C:16]1[C:24]2[O:23][C:22]([CH3:25])([CH3:26])[CH2:21][C:20]=2[CH:19]=[CH:18][CH:17]=1)[CH2:2][CH2:3][CH3:4] |f:5.6|
|
Inputs


Step One
[Compound]
|
Name
|
solution
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0.077 mol
|
|
Type
|
reactant
|
|
Smiles
|
C(CCC)N(SCl)CCCC
|
|
Name
|
|
|
Quantity
|
15.8 g
|
|
Type
|
reactant
|
|
Smiles
|
CNC(OC1=CC=CC=2CC(OC21)(C)C)=O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CCCCCC
|
Step Two
|
Name
|
|
|
Quantity
|
7.8 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)N(CC)CC
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)N(CC)CC
|
Step Four
|
Name
|
|
|
Quantity
|
31 mL
|
|
Type
|
reactant
|
|
Smiles
|
O
|
Step Five
|
Name
|
triethylamine sulfur dioxide
|
|
Quantity
|
1.9 g
|
|
Type
|
catalyst
|
|
Smiles
|
C(C)N(CC)CC.S(=O)=O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
11 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
from 24.5° to 26° C.
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
gradually rose to 30° C.
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
was raised further
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
mixed
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The mixture was filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to remove a small amount of solid
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
separated
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
the organic layer was concentrated
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(CCC)N(SCNC(OC1=CC=CC=2CC(OC21)(C)C)=O)CCCC
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 90% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
